
3-(2-Oxopiperazin-1-yl)benzonitrile;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Oxopiperazin-1-yl)benzonitrile;hydrochloride is a chemical compound that belongs to the class of organic compounds known as piperazines. Piperazines are compounds containing a piperazine ring, which is a six-membered ring with two nitrogen atoms at opposite positions. This compound is often used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 3-(2-Oxopiperazin-1-yl)benzonitrile;hydrochloride typically involves a multi-step procedure. One common method includes the reaction of 2-chlorobenzonitrile with piperazine under specific conditions to form the desired product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
3-(2-Oxopiperazin-1-yl)benzonitrile;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group. Common reagents for these reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
3-(2-Oxopiperazin-1-yl)benzonitrile;hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of biological processes and pathways.
Industry: It is used in the production of various industrial chemicals and materials
Mécanisme D'action
The mechanism of action of 3-(2-Oxopiperazin-1-yl)benzonitrile;hydrochloride involves its interaction with specific molecular targets and pathways. It can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
3-(2-Oxopiperazin-1-yl)benzonitrile;hydrochloride can be compared with other similar compounds, such as:
- 2-(3-Oxopiperazin-1-yl)benzonitrile
- 3-(2-(3-Oxopiperazin-1-yl)ethoxy)benzonitrile
- 2-[(3-Oxopiperazin-1-yl)methyl]benzonitrile
These compounds share similar structural features but may differ in their chemical properties and applications.
Propriétés
Formule moléculaire |
C11H12ClN3O |
|---|---|
Poids moléculaire |
237.68 g/mol |
Nom IUPAC |
3-(2-oxopiperazin-1-yl)benzonitrile;hydrochloride |
InChI |
InChI=1S/C11H11N3O.ClH/c12-7-9-2-1-3-10(6-9)14-5-4-13-8-11(14)15;/h1-3,6,13H,4-5,8H2;1H |
Clé InChI |
HREICBQMOQFLCW-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C(=O)CN1)C2=CC=CC(=C2)C#N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


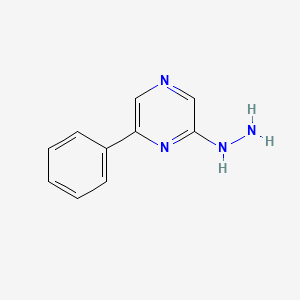


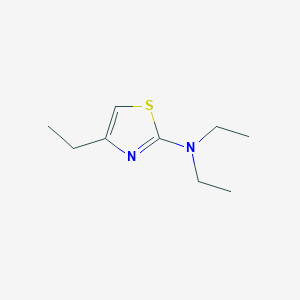
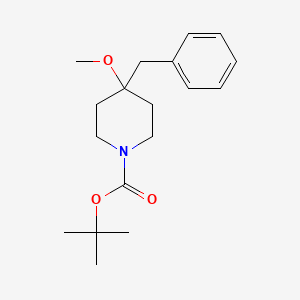
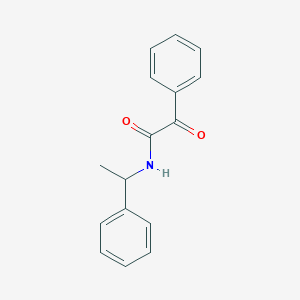
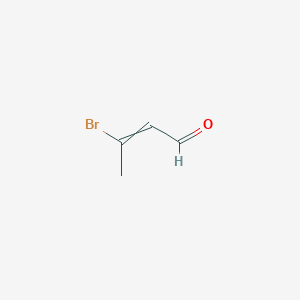
![1-[(2,4-Dimethylphenyl)methyl]-1,4-diazepane](/img/structure/B13879929.png)
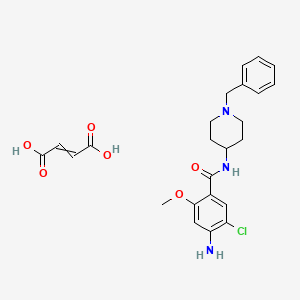

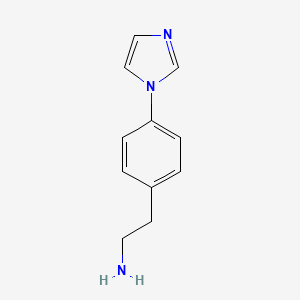

![Methyl 2-[(2,6-dichlorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B13879967.png)
![Methyl 4-{[(5-chloro-2-thienyl)carbonyl]amino}-2-methylpyrimidine-5-carboxylate](/img/structure/B13879969.png)
